An In-depth Technical Guide to AC-Phe-gly-pna and its Mechanism of Action in Chymotrypsin Assays
An In-depth Technical Guide to AC-Phe-gly-pna and its Mechanism of Action in Chymotrypsin Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-phenylalanyl-glycine p-nitroanilide (AC-Phe-gly-pna) is a synthetic chromogenic substrate extensively utilized in biochemical and clinical research for the specific and sensitive detection of chymotrypsin activity. This guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its use, and a summary of relevant quantitative data.
Core Concepts: Chemical Properties and Mechanism of Action
AC-Phe-gly-pna is a dipeptide derivative with the chemical formula C₁₉H₂₀N₄O₅ and a molecular weight of 384.39 g/mol . Its structure consists of an N-terminally acetylated phenylalanine residue linked to a glycine, which is in turn amide-bonded to a p-nitroaniline (pNA) moiety.
The mechanism of action of AC-Phe-gly-pna as a chymotrypsin substrate is based on the enzymatic hydrolysis of the amide bond between the glycine residue and the p-nitroaniline group. Chymotrypsin, a serine protease, exhibits a strong specificity for cleaving peptide bonds on the C-terminal side of aromatic amino acids like phenylalanine. The enzyme's active site binds the AC-Phe-gly-pna molecule, and through a series of catalytic steps involving the serine residue in the active site, the peptide bond is cleaved.
This enzymatic cleavage releases p-nitroaniline, a yellow-colored chromophore. The rate of p-nitroaniline release is directly proportional to the chymotrypsin activity under specific conditions. The concentration of the liberated p-nitroaniline can be quantitatively measured by monitoring the increase in absorbance at a wavelength of 405-410 nm. This colorimetric signal provides a simple and reliable method for determining the kinetic parameters of the enzymatic reaction.
Quantitative Data
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions |
| N-Succinyl-L-phenylalanine p-nitroanilide | 0.08 - 0.2 | 0.1 - 0.5 | 500 - 6250 | pH 7.8, 25°C |
| N-Glutaryl-L-phenylalanine p-nitroanilide | 0.04 - 0.1 | 0.05 - 0.2 | 500 - 5000 | pH 7.8, 25°C |
| N-Benzoyl-L-tyrosine p-nitroanilide | 0.02 - 0.05 | 0.1 - 0.3 | 2000 - 15000 | pH 8.0, 25°C |
Note: The exact kinetic parameters can vary depending on the specific experimental conditions, including buffer composition, pH, temperature, and enzyme purity.
Experimental Protocols
Chymotrypsin Activity Assay using AC-Phe-gly-pna
This protocol outlines a standard procedure for measuring chymotrypsin activity using AC-Phe-gly-pna as a substrate.
Materials:
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α-Chymotrypsin solution (e.g., from bovine pancreas)
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AC-Phe-gly-pna
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Dimethyl sulfoxide (DMSO)
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Tris-HCl buffer (e.g., 50 mM, pH 8.0)
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Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
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96-well microplate or cuvettes
Procedure:
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Preparation of Reagents:
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Tris-HCl Buffer (50 mM, pH 8.0): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 8.0 with HCl, and bring to the final volume.
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AC-Phe-gly-pna Stock Solution (e.g., 10 mM): Dissolve a calculated amount of AC-Phe-gly-pna in a minimal amount of DMSO. Then, bring to the final volume with Tris-HCl buffer. Note: Due to the limited aqueous solubility of p-nitroanilide substrates, a stock solution in DMSO is often necessary.
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Chymotrypsin Working Solution: Prepare a series of dilutions of the chymotrypsin stock solution in Tris-HCl buffer to determine the optimal enzyme concentration for the assay. The final concentration should result in a linear rate of absorbance increase over the desired time course.
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Assay Protocol:
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Set up the reactions in a 96-well microplate or cuvettes.
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To each well/cuvette, add the appropriate volume of Tris-HCl buffer.
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Add the chymotrypsin working solution to the wells/cuvettes.
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To initiate the reaction, add the AC-Phe-gly-pna working solution to each well/cuvette and mix gently. The final substrate concentration should be varied if determining kinetic parameters (e.g., ranging from 0.1 to 5 times the expected Km). For a standard activity assay, a concentration of at least 10 times the Km is recommended to ensure zero-order kinetics with respect to the substrate.
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Immediately start monitoring the increase in absorbance at 405 nm at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-10 minutes). Record the absorbance at regular intervals (e.g., every 30 seconds).
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Data Analysis:
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Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The velocity is the change in absorbance per unit time (ΔA/min).
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Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (approximately 8,800 M⁻¹cm⁻¹ at 410 nm), c is the concentration, and l is the path length of the light.
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If determining kinetic parameters, plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
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Visualizations
Signaling Pathway of Chymotrypsin-mediated Hydrolysis of AC-Phe-gly-pna
Caption: Enzymatic hydrolysis of AC-Phe-gly-pna by chymotrypsin.
Experimental Workflow for Chymotrypsin Activity Assay
Caption: Workflow for a typical chymotrypsin activity assay.
